molecular formula C10H16O6 B114274 Methyl-2-deoxy-D-ribofuranoside diacetate CAS No. 151767-35-0

Methyl-2-deoxy-D-ribofuranoside diacetate

Cat. No.: B114274
CAS No.: 151767-35-0
M. Wt: 232.23 g/mol
InChI Key: MBNZXGFEXJLTGC-QIIDTADFSA-N
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Description

Methyl-2-deoxy-D-ribofuranoside diacetate is a chemical compound with the molecular formula C10H16O6 and a molecular weight of 232.23 g/mol . It is a derivative of 2-deoxy-D-ribose, a sugar molecule that is a component of DNA. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-2-deoxy-D-ribofuranoside diacetate can be synthesized through the acetylation of methyl-2-deoxy-D-ribofuranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-deoxy-D-ribofuranoside diacetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it back to its parent compound, methyl-2-deoxy-D-ribofuranoside.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent sugar molecule.

Scientific Research Applications

Methyl-2-deoxy-D-ribofuranoside diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-2-deoxy-D-ribofuranoside diacetate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, affecting DNA synthesis and function. The acetyl groups can also be hydrolyzed, releasing the active sugar molecule that participates in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl-2-deoxy-D-ribofuranoside: The parent compound without acetyl groups.

    2-Deoxy-D-ribose: The basic sugar molecule without methylation or acetylation.

    Methyl-2-deoxy-D-ribofuranoside monoacetate: A partially acetylated derivative.

Uniqueness

Methyl-2-deoxy-D-ribofuranoside diacetate is unique due to its dual acetylation, which enhances its stability and modifies its reactivity compared to its parent compound and other derivatives. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Properties

IUPAC Name

[(2R,3S)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNZXGFEXJLTGC-QIIDTADFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](CC(O1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557497
Record name Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151767-35-0
Record name Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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